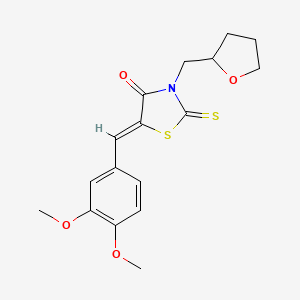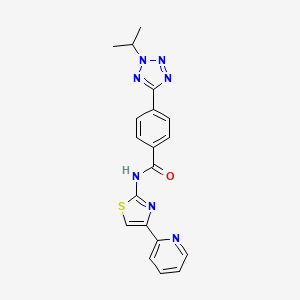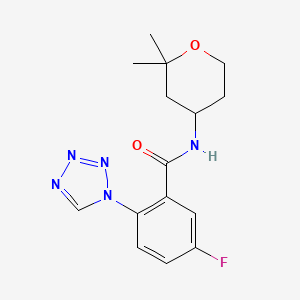![molecular formula C18H27NO3 B12165442 1-{4-[2-Hydroxy-3-(2-methylpiperidyl)propoxy]phenyl}propan-1-one](/img/structure/B12165442.png)
1-{4-[2-Hydroxy-3-(2-methylpiperidyl)propoxy]phenyl}propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[2-Hydroxy-3-(2-methylpiperidyl)propoxy]phenyl}propan-1-one is an organic compound with a complex structure that includes a phenyl ring, a hydroxy group, and a piperidyl group
Vorbereitungsmethoden
The synthesis of 1-{4-[2-Hydroxy-3-(2-methylpiperidyl)propoxy]phenyl}propan-1-one typically involves multiple steps. One common method includes the reaction of 4-hydroxyacetophenone with 2-methylpiperidine in the presence of a base to form the intermediate product. This intermediate is then reacted with propylene oxide under controlled conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-{4-[2-Hydroxy-3-(2-methylpiperidyl)propoxy]phenyl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-{4-[2-Hydroxy-3-(2-methylpiperidyl)propoxy]phenyl}propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and piperidyl moiety play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. This compound may inhibit enzyme activity or alter receptor function, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-{4-[2-Hydroxy-3-(2-methylpiperidyl)propoxy]phenyl}propan-1-one can be compared with similar compounds such as:
2-Hydroxy-2-methyl-1-phenylpropan-1-one: Shares a similar structure but lacks the piperidyl group.
1-{4-[2-Hydroxy-3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone: Similar but with a different substitution on the piperidyl ring
Eigenschaften
Molekularformel |
C18H27NO3 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-[4-[2-hydroxy-3-(2-methylpiperidin-1-yl)propoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C18H27NO3/c1-3-18(21)15-7-9-17(10-8-15)22-13-16(20)12-19-11-5-4-6-14(19)2/h7-10,14,16,20H,3-6,11-13H2,1-2H3 |
InChI-Schlüssel |
GNRJQDBYGXSGCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCCCC2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12165365.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165370.png)



![3-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12165388.png)
![Tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12165391.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B12165401.png)

![N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide](/img/structure/B12165423.png)
![7,7-Dimethyl-1-{[(2-naphthylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12165425.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12165433.png)
![N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide](/img/structure/B12165449.png)
